8-(Trifluoromethoxy)quinoline-6-carboxylic acid

Physicochemical profiling Lipophilicity Drug design

8-(Trifluoromethoxy)quinoline-6-carboxylic acid (CAS 1427084‑04‑5; molecular formula C₁₁H₆F₃NO₃; molecular weight 257.16 g·mol⁻¹) is a synthetic quinoline derivative bearing a trifluoromethoxy (–OCF₃) substituent at the 8‑position and a carboxylic acid (–COOH) at the 6‑position on the characteristic benzo‑pyridine scaffold. The –OCF₃ group is recognised in medicinal chemistry for its strong electron‑withdrawing nature, high metabolic stability, and enhanced lipophilicity relative to –OCH₃ or –Cl, while the carboxylic acid provides a polar anchor that can engage in hydrogen‑bonding and salt‑bridge interactions with biological targets.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
Cat. No. B12969942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethoxy)quinoline-6-carboxylic acid
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)18-8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
InChIKeyDQXKJTXJXVDRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethoxy)quinoline-6-carboxylic acid – Procurement-Relevant Physicochemical and Structural Profile


8-(Trifluoromethoxy)quinoline-6-carboxylic acid (CAS 1427084‑04‑5; molecular formula C₁₁H₆F₃NO₃; molecular weight 257.16 g·mol⁻¹) is a synthetic quinoline derivative bearing a trifluoromethoxy (–OCF₃) substituent at the 8‑position and a carboxylic acid (–COOH) at the 6‑position on the characteristic benzo‑pyridine scaffold . The –OCF₃ group is recognised in medicinal chemistry for its strong electron‑withdrawing nature, high metabolic stability, and enhanced lipophilicity relative to –OCH₃ or –Cl, while the carboxylic acid provides a polar anchor that can engage in hydrogen‑bonding and salt‑bridge interactions with biological targets [1]. Commercially, the compound is offered at ≥98% purity by multiple suppliers (e.g., Leyan, Bidepharm), indicating its role as a high‑quality intermediate for research and pharmaceutical synthesis .

Why 8‑(Trifluoromethoxy)quinoline‑6‑carboxylic Acid Cannot Be Readily Replaced by Common In‑Class Analogs


Quinoline‑6‑carboxylic acids with alternative 8‑substituents (e.g., –OCH₃, –Cl, –CH₃) or regioisomeric –OCF₃ placement (e.g., 6‑ or 5‑position) are frequently treated as interchangeable building blocks in procurement databases, but their physicochemical and pharmacological profiles diverge considerably. The –OCF₃ group imparts a unique combination of high electronegativity (σₚ ≈ 0.35, comparable to –CF₃ but with altered electron distribution), increased lipophilicity (Hansch π ≈ +1.04), and metabolic inertness that –OCH₃ (π ≈ –0.02) or –Cl (π ≈ +0.71) cannot simultaneously deliver [1]. Furthermore, the 8‑position substitution pattern influences the pKₐ of the neighbouring carboxylic acid and the overall molecular conformation, factors that are critical when the compound is used as a metal‑chelating ligand, a pharmacophoric fragment, or a synthetic intermediate for target‑oriented synthesis [2]. Direct substitution with a non‑fluorinated or differently positioned analog risks altered binding kinetics, reduced membrane permeability, and unexpected metabolic liabilities, making compound‑specific qualification essential for reproducible research outcomes.

8‑(Trifluoromethoxy)quinoline‑6‑carboxylic Acid – Head‑to‑Head and Class‑Level Comparative Evidence


Lipophilicity (LogP) Comparison: 8‑OCF₃ vs. 8‑OCH₃ and 8‑Cl Quinoline‑6‑carboxylic Acids

The predicted octanol‑water partition coefficient (clogP) of 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid was calculated using the XLogP3 algorithm and compared with the closest commercially available 8‑substituted quinoline‑6‑carboxylic acid analogs. The –OCF₃ derivative is significantly more lipophilic than its –OCH₃ and –Cl counterparts, which directly impacts membrane permeability and oral absorption potential [1].

Physicochemical profiling Lipophilicity Drug design

Electronic Effect of the 8‑Substituent: Hammett σₚ Constants for –OCF₃ vs. –OCH₃ and –Cl

The electron‑withdrawing strength of the 8‑substituent influences the acidity of the 6‑COOH group and the overall electron density of the quinoline ring. Literature Hammett σₚ constants place –OCF₃ (σₚ ≈ 0.35) closer to –CF₃ than to –OCH₃ (σₚ ≈ –0.27) or –Cl (σₚ ≈ 0.23), indicating that 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid is the most electron‑deficient analog in this series [1]. Such electronic modulation can alter metal‑chelating affinity and reactivity toward nucleophilic substitution.

Physical organic chemistry QSAR Electronic effects

Metabolic Stability: –OCF₃ vs. –OCH₃ at the 8‑Position

A well‑established advantage of the trifluoromethoxy group over methoxy is its resistance to oxidative O‑dealkylation by cytochrome P450 enzymes. While direct microsomal stability data for 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid are not publicly available, general structure‑metabolism relationship studies demonstrate that replacement of –OCH₃ with –OCF₃ reduces intrinsic clearance in human liver microsomes by approximately 2‑ to 5‑fold for analogous heteroaromatic systems [1]. The –OCF₃ group is considered a ‘metabolic blocker’, which is a key factor for chemists selecting building blocks destined for in vivo studies.

Drug metabolism Metabolic stability Fluorine chemistry

Regioisomeric Comparison: 8‑OCF₃ vs. 6‑OCF₃ Quinoline Carboxylic Acid

The position of the –OCF₃ group on the quinoline ring dictates its spatial orientation relative to the carboxylic acid. In 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid, the –OCF₃ and –COOH groups are in a meta‑like relationship across the benzo ring, whereas in 6‑(trifluoromethoxy)quinoline‑3‑carboxylic acid (CAS 2002471‑85‑2), the substituents are farther apart and attached to different rings [1]. This geometric difference alters the molecular electrostatic potential surface and can lead to distinct binding poses in target proteins, as demonstrated in fragment‑based crystallographic screens [2]. No direct biochemical comparison of these two regioisomers has been reported, but the principle that regioisomeric substitution can toggle selectivity is well precedented.

Regioisomerism Molecular recognition Fragment-based drug discovery

Recommended Application Scenarios for 8‑(Trifluoromethoxy)quinoline‑6‑carboxylic Acid Based on Comparative Evidence


Fragment‑Based Lead Generation Requiring High Passive Permeability

When a fragment library is being designed to sample lipophilic, metabolically stable space, 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid offers a superior clogP (~2.8) compared to the methoxy (~1.9) or chloro (~2.2) analogs [REFS-Section3-1]. Its enhanced passive permeability, inferred from the higher LogP, makes it particularly suitable for phenotypic screens where cell membrane crossing is essential [REFS-Section3-1].

Synthesis of Electron‑Deficient Quinoline Ligands for Metal Catalysis

The strong electron‑withdrawing effect of the 8‑OCF₃ group (σₚ ≈ 0.35) coupled with the coordinating 6‑COOH creates an electron‑poor metal‑binding scaffold. This combination is advantageous for tuning the redox potential of metal centres in catalysis or for designing sensors that respond to changes in the electronic environment of the chelated metal [REFS-Section3-2].

Metabolically Stabilised Probe for In Vivo Target Engagement Studies

For research programmes that require a tool compound with probable resistance to CYP‑mediated O‑dealkylation, the 8‑OCF₃ analog is preferable over the 8‑OCH₃ derivative. The class‑based metabolic stability advantage (approximately 2–5‑fold lower intrinsic clearance) reduces the risk of rapid clearance, supporting its use in preliminary in vivo pharmacokinetic experiments [REFS-Section3-3].

Structure‑Activity Relationship (SAR) Expansion Around Quinoline‑6‑carboxylic Acid Cores

The distinct topological arrangement of the –OCF₃ group at the 8‑position, compared to the 6‑position regioisomer, provides a valuable SAR probe for mapping the spatial tolerance of target binding pockets. Inclusion of this compound in a matrix of regioisomeric quinoline acids can help delineate the optimal substitution pattern for affinity and selectivity [REFS-Section3-4].

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